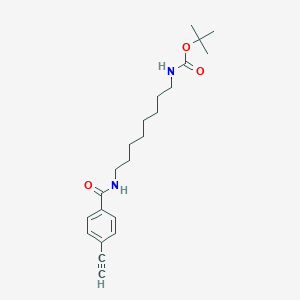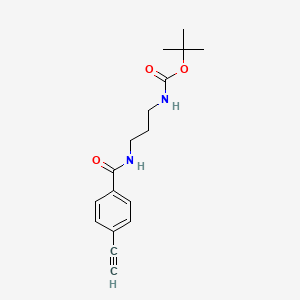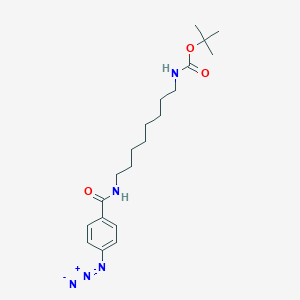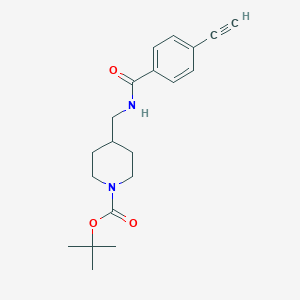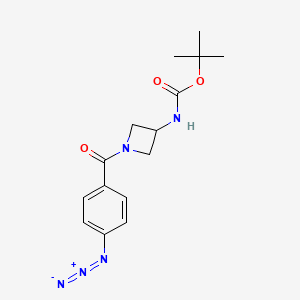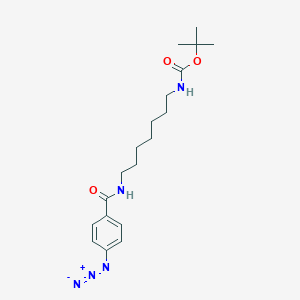
tert-Butyl (7-(4-azidobenzamido)heptyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (7-(4-azidobenzamido)heptyl)carbamate: is a synthetic organic compound that features a tert-butyl carbamate group attached to a heptyl chain, which is further linked to a 4-azidobenzamido moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (7-(4-azidobenzamido)heptyl)carbamate typically involves multiple steps:
Formation of the Heptyl Chain: The heptyl chain is synthesized through standard organic synthesis techniques, often starting from commercially available heptanoic acid derivatives.
Introduction of the Azido Group: The azido group is introduced via nucleophilic substitution reactions, where a suitable leaving group on the benzene ring is replaced by an azide ion.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring purity through advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The azido group can undergo substitution reactions, particularly in the presence of nucleophiles.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the benzene ring, using oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Substitution: Sodium azide in DMF (dimethylformamide) for azido group introduction.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Oxidation: Potassium permanganate in aqueous solution.
Major Products Formed:
Substitution: Formation of azido derivatives.
Reduction: Formation of amine derivatives.
Oxidation: Formation of oxidized benzene ring derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Acts as a precursor in click chemistry reactions due to the presence of the azido group.
Biology:
- Utilized in the study of protein-ligand interactions through bioorthogonal chemistry.
- Serves as a probe in biochemical assays to investigate cellular processes.
Medicine:
- Potential applications in drug delivery systems due to its ability to form stable conjugates with therapeutic agents.
- Investigated for its role in targeted drug delivery and controlled release mechanisms.
Industry:
- Employed in the development of advanced materials with specific functional properties.
- Used in the synthesis of polymers and other macromolecules with tailored characteristics.
Mechanism of Action
The mechanism of action of tert-Butyl (7-(4-azidobenzamido)heptyl)carbamate is largely dependent on its functional groups:
Azido Group: Participates in click chemistry reactions, forming stable triazole linkages with alkynes.
Carbamate Group: Acts as a protecting group for amines, which can be removed under acidic conditions to release the free amine.
Heptyl Chain: Provides hydrophobic interactions, aiding in the compound’s incorporation into lipid bilayers and other hydrophobic environments.
Comparison with Similar Compounds
tert-Butyl (7-aminoheptyl)carbamate: Lacks the azido group, making it less versatile in click chemistry applications.
tert-Butyl (4-bromo-2-(tert-butyl)oxazolo[4,5-c]pyridin-7-yl)carbamate: Contains a bromine atom, which can participate in different types of substitution reactions.
tert-Butyl (2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-7-yl)carbamate: Features a dioxin ring, offering different reactivity and applications.
Uniqueness:
- The presence of the azido group in tert-Butyl (7-(4-azidobenzamido)heptyl)carbamate makes it particularly valuable for click chemistry and bioorthogonal reactions, setting it apart from other similar compounds.
Properties
IUPAC Name |
tert-butyl N-[7-[(4-azidobenzoyl)amino]heptyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N5O3/c1-19(2,3)27-18(26)22-14-8-6-4-5-7-13-21-17(25)15-9-11-16(12-10-15)23-24-20/h9-12H,4-8,13-14H2,1-3H3,(H,21,25)(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOJUAHNDMNUVOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCCCNC(=O)C1=CC=C(C=C1)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
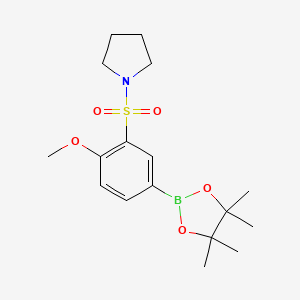
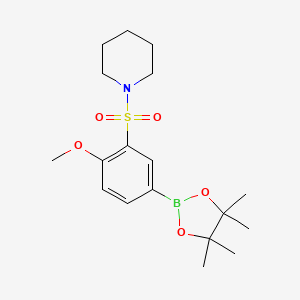
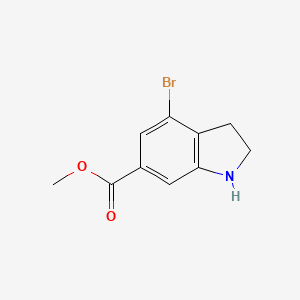
![[(1S,2S)-2-(Hydroxymethyl)cyclobutyl]methanol](/img/structure/B8177616.png)
![(1S,4S,5S,7R,8R,9S,11S,13S)-8-hydroxy-1,5-dimethyl-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-17-one](/img/structure/B8177639.png)
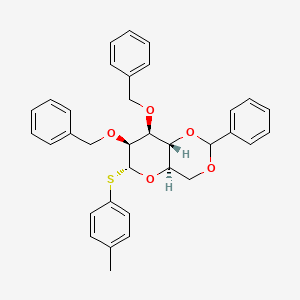
![benzyl N-[1-[(E)-[(S)-tert-butylsulfinyl]iminomethyl]cyclopropyl]carbamate](/img/structure/B8177649.png)
![(NE,S)-N-[(2-chloro-6-methoxyquinolin-3-yl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B8177652.png)
